C17 Sphingosine

Overview

Description

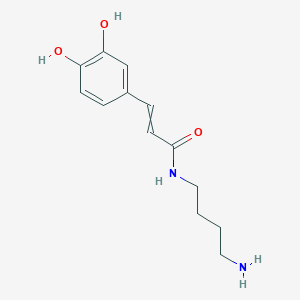

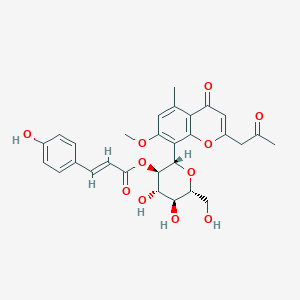

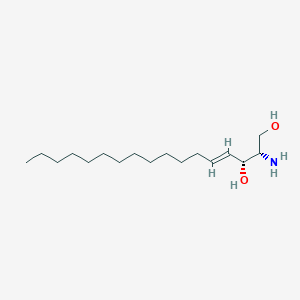

Sphingosine (d171): is a naturally occurring sphingolipid found in human skin. It is a 17-carbon amino alcohol with a long unsaturated hydrocarbon chain. This compound can be phosphorylated by sphingosine kinases to produce C-17 sphingosine-1-phosphate . Sphingosine (d17:1) is less common compared to its 18-carbon counterpart but still plays a significant role in various biological processes .

Mechanism of Action

Target of Action

C17 Sphingosine primarily targets the Sphingosine-1-Phosphate Receptors (S1PRs) . These receptors are G-protein-coupled receptors that are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking . S1PR1, one of the S1PRs, is highly expressed on endothelial cells and lymphocytes, playing a crucial role in regulating lymphocyte trafficking .

Mode of Action

This compound, also known as sphingosine-1-phosphate (S1P), interacts with its targets, the S1PRs, to activate downstream signaling pathways . The interaction of S1P with S1PRs is complex and involves both intracellular targets and extracellular signaling . S1P propagates its signals by interacting with its intracellular targets or is transported extracellularly to activate its cell surface receptors .

Biochemical Pathways

The synthesis of S1P involves the phosphorylation of sphingosine by sphingosine kinases . This process is part of the sphingolipid metabolism pathway, which plays an integral role in various cellular functions, including cell proliferation, death, migration, and invasiveness . Alterations in this pathway can affect cell function .

Pharmacokinetics

It’s known that sphingosine is a bioactive lipid metabolite that is involved in numerous cellular processes . The stability of this compound is over one year when stored at -20°C .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It regulates various molecular mechanisms, including the mediation of the autophagy pathway . It also influences cell growth, movement, programmed cell death, self-degradation, cell specialization, aging, and immune system reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the iso-branch and the 1-hydroxyl group are essential to form functional nematode sphingolipids, which are needed to maintain intestinal function . .

Biochemical Analysis

Biochemical Properties

C17 Sphingosine interacts with various enzymes, proteins, and other biomolecules. It is quickly phosphorylated into sphingosine 1-phosphate (S1P) driven by sphingosine kinases . This structural variation makes this compound a valuable tool in research, particularly in studies designed to explore sphingosine’s role in cellular signaling mechanisms .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it was found that sphingosine was quickly phosphorylated into S1P, which demonstrated distinct metabolic patterns compared to globally-released sphingosine .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Both the iso-branch and the 1-hydroxyl group are essential to form functional nematode sphingolipids, which are needed to maintain intestinal function .

Temporal Effects in Laboratory Settings

In time-course studies, the mitochondria-specific uncaged sphingosine demonstrated distinct metabolic patterns compared to globally-released sphingosine . This indicates that the effects of this compound can change over time in laboratory settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is quickly phosphorylated into S1P driven by sphingosine kinases . This indicates that this compound interacts with enzymes such as sphingosine kinases in its metabolic pathway.

Subcellular Localization

This compound has been found to accumulate in specific subcellular locations. For instance, it was found to accumulate in late endosomes and lysosomes of cells derived from Niemann-Pick disease type C (NPC) patients . The subcellular localization of this compound can affect its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sphingosine (d17:1) can be synthesized through several methods. One common approach involves the reduction of a corresponding sphingolipid precursor. The synthetic route typically includes the following steps:

Hydrolysis: of sphingomyelin to produce ceramide.

Reduction: of ceramide to yield sphinganine.

Oxidation: of sphinganine to form sphingosine (d17:1).

Industrial Production Methods: Industrial production of sphingosine (d17:1) often involves the extraction and purification from natural sources, such as animal tissues. The process includes:

Extraction: of sphingolipids from tissues.

Hydrolysis: to release sphingosine.

Purification: using chromatographic techniques to obtain high-purity sphingosine (d17:1).

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sphingosine (d17:1) can undergo oxidation to form sphingosine-1-phosphate.

Phosphorylation: It can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.

Acylation: Sphingosine (d17:1) can react with fatty acids to form ceramides.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.

Phosphorylation: Requires sphingosine kinases and ATP.

Acylation: Involves fatty acids and acyl-CoA synthetase.

Major Products:

Sphingosine-1-phosphate: Formed through phosphorylation.

Ceramides: Formed through acylation

Scientific Research Applications

Chemistry:

- Used as an internal standard in the analysis of sphingoid compounds by chromatographic or spectrometric methods .

Biology:

- Plays a role in cell signaling and regulation of cell growth, differentiation, and apoptosis.

- Involved in the formation of lipid rafts in cell membranes .

Medicine:

- Studied for its potential therapeutic applications in treating skin disorders and inflammatory diseases.

- Investigated for its role in cancer biology and as a target for cancer therapy .

Industry:

- Used in the cosmetic industry for its skin-protective properties.

- Employed in the pharmaceutical industry for drug development and formulation .

Comparison with Similar Compounds

Sphingosine (d181): The most common form of sphingosine with an 18-carbon chain.

Sphinganine (d180): A saturated form of sphingosine.

Sphingosine (d201): A sphingosine variant with a 20-carbon chain

Uniqueness: Sphingosine (d17:1) is unique due to its 17-carbon chain, which makes it less common but still significant in biological processes. It is particularly useful as an internal standard in analytical methods due to its distinct properties .

Properties

IUPAC Name |

(E,2S,3R)-2-aminoheptadec-4-ene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h13-14,16-17,19-20H,2-12,15,18H2,1H3/b14-13+/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEJCQPPFCKTRZ-LHMZYYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC=CC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025448 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-48-5 | |

| Record name | C17 Sphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does C17 Sphingosine interact with its target and what are the downstream effects?

A: this compound, often used as an analog of naturally occurring sphingosine, can directly impact the sphingolipid rheostat, a critical balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramides and sphingosines. [, ] By increasing cellular levels of sphingosine and its derivatives, this compound can tip this balance towards apoptosis, particularly in cancer cells. [, ] This shift is often accompanied by altered cholesterol homeostasis, impacting its synthesis, uptake, and efflux, further contributing to cell death. [] Additionally, this compound, in conjunction with SPHK1 inhibitors, has been shown to impact signaling pathways by decreasing growth-promoting MAPK signaling and increasing enzymes indicative of mitochondria-driven apoptosis. []

Q2: What is the structural characterization of this compound?

A2: this compound, a synthetic analog of the naturally occurring C18 Sphingosine, serves as an important tool in sphingolipid research.

Q3: Can you explain the use of this compound as an internal standard in sphingolipid analysis?

A: Due to its structural similarity to naturally occurring sphingolipids but absence in biological samples, this compound serves as an excellent internal standard in analytical techniques like mass spectrometry. [, ] Its addition to samples prior to extraction and analysis allows researchers to accurately quantify other sphingolipids by accounting for variations during sample preparation and analysis.

Q4: What can you tell us about the stability and formulation of this compound?

A: While the provided abstracts don't delve into specific stability data for this compound, researchers often store sphingolipids, including their analogs, at -80°C to ensure long-term stability. [] Formulation strategies, though not explicitly mentioned, likely involve dissolving this compound in organic solvents compatible with cell culture or animal models for in vitro and in vivo studies.

Q5: What is the research on this compound's in vitro and in vivo efficacy?

A: Research demonstrates the efficacy of this compound primarily in vitro, particularly in the context of cancer research. When combined with an SPHK1 inhibitor, this compound effectively inhibits the growth of IDH1 mutant glioma cells. [, ] This effect is attributed to the disruption of the sphingolipid rheostat, leading to an increase in pro-apoptotic molecules and a decrease in pro-survival signals. [, ] Further investigation is needed to determine the efficacy of this compound in in vivo models and potential clinical applications.

Q6: Are there any known resistance mechanisms to this compound?

A: While the provided abstracts don't explicitly discuss resistance mechanisms specific to this compound, research suggests that IDH1 mutant gliomas with silenced SPHK2 are highly dependent on SPHK1 for S1P production, making them particularly sensitive to this compound combined with SPHK1 inhibitors. [] Further research is necessary to fully elucidate any potential resistance mechanisms that may arise with this compound treatment.

Q7: What analytical methods are used to characterize and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a prominent method for analyzing sphingolipids, including this compound when utilized as an internal standard. [, , ] This approach enables the separation, identification, and quantification of various sphingolipid species from complex biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

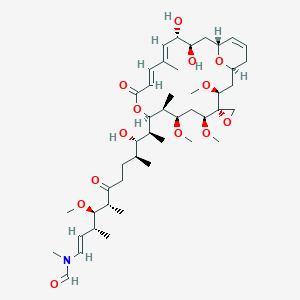

![10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B150367.png)